molecular formula C9H10BrNO B6203949 N-(4-bromophenyl)oxetan-3-amine CAS No. 1341593-78-9

N-(4-bromophenyl)oxetan-3-amine

Cat. No.: B6203949
CAS No.: 1341593-78-9
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromophenyl)oxetan-3-amine” is a nitrogen-containing organic compound . Its IUPAC name is 3-(4-bromophenyl)-3-oxetanamine hydrochloride . The molecular weight of this compound is 264.55 .


Synthesis Analysis

The synthesis of oxetanes, including “this compound”, has been studied extensively . One method involves the use of sodium hydride in DMSO at 70°C, which yields an 85% yield . Another method uses t-BuOK in t-BuOH at 80°C, yielding 91% . These methods involve the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is stored at refrigerator temperatures . The compound has a molecular weight of 264.55 .

Safety and Hazards

The safety data sheet for “N-(4-bromophenyl)oxetan-3-amine” indicates that it should be handled with care . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed off immediately . If swallowed, the person should rinse their mouth and seek medical attention if they feel unwell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)oxetan-3-amine involves the reaction of 4-bromobenzaldehyde with ethyl diazoacetate to form an oxetane intermediate, which is then converted to the desired amine product through a series of reactions.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl diazoacetate", "sodium methoxide", "hydrochloric acid", "sodium hydroxide", "ammonium chloride", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 4-bromobenzaldehyde is reacted with ethyl diazoacetate in the presence of sodium methoxide to form an oxetane intermediate.", "Step 2: The oxetane intermediate is then treated with hydrochloric acid to form an oxetane hydrochloride salt.", "Step 3: The oxetane hydrochloride salt is then treated with sodium hydroxide to form the corresponding oxetane free base.", "Step 4: The oxetane free base is then reacted with ammonium chloride and sodium nitrite to form the corresponding nitroso compound.", "Step 5: The nitroso compound is then reduced with sodium borohydride to form the corresponding amine.", "Step 6: The amine is then treated with acetic acid and ethanol to form the desired N-(4-bromophenyl)oxetan-3-amine product." ] }

CAS No.

1341593-78-9

Molecular Formula

C9H10BrNO

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.